molecular formula C15H14ClNO4S B4873141 N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B4873141
M. Wt: 339.8 g/mol
InChI Key: HCNMRUHAYMLDDD-UHFFFAOYSA-N
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Description

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to the presence of both the benzodioxole and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-10(11-2-7-14-15(8-11)21-9-20-14)17-22(18,19)13-5-3-12(16)4-6-13/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNMRUHAYMLDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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